molecular formula C11H16ClN B7808854 [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine

Cat. No.: B7808854
M. Wt: 197.70 g/mol
InChI Key: IDEIRJKKEKDZEH-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is a secondary amine characterized by a 3-chlorophenyl ethyl group and an isopropyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.45 g/mol. The compound’s structure combines aromatic (3-chlorophenyl) and aliphatic (ethyl-isopropyl) components, influencing its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEIRJKKEKDZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone 3-chlorophenylacetone reacts with isopropyl amine to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas with a palladium catalyst are commonly employed for this step. The reaction is typically conducted in a polar aprotic solvent like methanol or ethanol at room temperature or under mild heating (40–60°C).

Example Protocol :

  • Dissolve 3-chlorophenylacetone (10 mmol) and isopropyl amine (12 mmol) in methanol.

  • Add NaBH3_3CN (15 mmol) and stir at 25°C for 12 hours.

  • Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization.

This method avoids hazardous reagents like cyanides or strong acids, making it safer than traditional approaches. However, the yield depends on the steric hindrance of the ketone and the efficiency of the reducing agent.

Alkylation of Isopropyl Amine

Alkylation involves nucleophilic substitution of a halogenated precursor with isopropyl amine. The target compound can be synthesized by reacting 1-(3-chlorophenyl)ethyl chloride with isopropyl amine under controlled conditions.

Optimization Challenges

  • Solvent Selection : Polar solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing the transition state.

  • Stoichiometry : Excess isopropyl amine (2–3 equivalents) prevents dialkylation, a common side reaction.

  • Temperature : Moderate heating (50–70°C) balances reaction speed and byproduct formation.

Example Protocol :

  • Mix 1-(3-chlorophenyl)ethyl chloride (10 mmol) with isopropyl amine (25 mmol) in DMF.

  • Heat at 60°C for 8 hours.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography.

While this method is straightforward, the availability of the halogenated precursor and the need for rigorous purification (due to residual amines) limit its industrial applicability.

Epoxide Ring-Opening with Isopropyl Amine

Epoxide ring-opening reactions provide a regioselective pathway to secondary amines. For this compound, 1-(3-chlorophenyl)ethylene oxide reacts with isopropyl amine to yield the desired product.

Regiochemical Considerations

The nucleophilic attack of isopropyl amine occurs at the less hindered carbon of the epoxide. This selectivity is influenced by the electronic effects of the 3-chlorophenyl group, which directs the amine to the β-position.

Example Protocol :

  • Combine 1-(3-chlorophenyl)ethylene oxide (10 mmol) with isopropyl amine (15 mmol) in water.

  • Stir at 80°C for 6 hours.

  • Acidify with HCl, extract the product, and neutralize with NaOH.

This method, adapted from betaxolol synthesis, avoids hazardous bases and reduces waste. However, epoxide synthesis itself may require multi-step preparation, impacting overall efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Reductive Amination3-ChlorophenylacetoneNaBH3_3CN, MeOH, 25°CHigh selectivity, mild conditionsRequires expensive reducing agents
Alkylation1-(3-Chlorophenyl)ethyl chlorideIsopropyl amine, DMF, 60°CSimple setup, scalableByproduct formation, purification challenges
Epoxide Ring-Opening1-(3-Chlorophenyl)ethylene oxideIsopropyl amine, H2_2O, 80°CRegioselective, minimal wasteMulti-step epoxide synthesis required

Emerging Methodologies and Innovations

Recent advances in catalysis, such as photoredox-mediated aminations or enzyme-catalyzed reactions, offer greener alternatives. For instance, lipase-catalyzed dynamic kinetic resolution could theoretically produce enantiopure this compound, though no direct studies are reported .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine undergoes alkylation and acylation under controlled conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding quaternary ammonium salts.

  • Acylation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) .

Table 1: Representative Alkylation/Acylation Conditions

Reaction TypeReagentSolventTemperature (°C)Yield (%)Source
AlkylationMethyl iodideDMF8078
AcylationAcetyl chlorideCH₂Cl₂2585

Nucleophilic Substitution at the Chlorophenyl Group

The meta-chlorine on the phenyl ring participates in nucleophilic aromatic substitution (SNAr) under harsh conditions:

  • Reacts with sodium methoxide in DMSO at 120°C to form methoxy-substituted derivatives.

  • Catalytic copper(I) iodide enhances coupling with amines or thiols .

Key Mechanistic Insight :
The electron-withdrawing chlorine activates the ring for substitution, though meta positioning limits reactivity compared to para analogues .

Salt Formation and Acid-Base Reactions

The amine forms stable salts with mineral and organic acids:

  • HCl Salt : Precipitates quantitatively in ethanol at 0°C .

  • Oxalate Salt : Forms crystalline solids with oxalic acid in ethyl acetate .

pKa Data :

  • Estimated pKa ≈ 9.2 (similar to N-methyl-2-phenylethylamine) , enabling selective protonation in multi-step syntheses.

Catalytic Hydrogenation and Reductive Amination

While the compound itself is saturated, its synthetic precursors engage in reductive amination:

  • Ru-PNP Pincer Catalysts : Enable efficient hydrogenation of ketone intermediates to amines under 5–20 bar H₂ .

Table 2: Catalytic Hydrogenation Conditions

CatalystSubstrateH₂ Pressure (bar)Yield (%)Source
Ru-PNP Pincer ComplexKetone Intermediate589

Grignard and Organometallic Reactions

The ethylamine backbone facilitates reactions with organometallic reagents:

  • Grignard Addition : Reacts with methallyl magnesium chloride in THF to form branched alkylamines .

  • Lithiation : Deprotonates at the α-position using LDA, enabling coupling with electrophiles .

Biological Activity and Receptor Interactions

The compound shows affinity for NMDA receptors, with structural analogs achieving sub-µM IC₅₀ values:

  • PCP Binding Site Interaction : The chlorophenyl group enhances hydrophobic binding, while the isopropyl amine improves solubility .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.

Biology

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Anticancer Potential: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in HeLa cells, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Medicine

  • Therapeutic Applications: The compound is being explored for its potential therapeutic effects, particularly as a lead compound in drug development targeting specific biological pathways, such as apoptosis in cancer cells. Its mechanism of action may involve interaction with key proteins involved in cell survival and death .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryIntermediate for organic synthesisSynthesis routes involving Friedel-Crafts reactions
BiologyAntimicrobial propertiesStudies showing efficacy against various pathogens
MedicineAnticancer therapeutic agentIn vivo studies demonstrating apoptosis induction in tumor models

Case Studies

  • Antimicrobial Efficacy:
    • A study demonstrated that this compound derivatives showed potent activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .
  • Cancer Research:
    • In vitro studies revealed that the compound significantly inhibited the growth of HeLa cells with IC50 values lower than those of established drugs, indicating its potential as a chemotherapeutic agent .
  • Mechanism of Action:
    • Investigations into the compound's mechanism revealed its ability to induce apoptosis through modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .

Mechanism of Action

The mechanism of action of [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP (Calculated/Predicted) Key Features
[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine C₁₁H₁₆ClN 197.45 3-Chlorophenyl ethyl, isopropyl ~3.2 (estimated) Moderate lipophilicity, secondary amine
1-(3-Chlorophenyl)propylamine C₁₈H₂₂ClN 287.83 3-Chlorophenyl propyl, phenylpropyl ~5.1 (estimated) Extended alkyl chains, higher LogP
[1-Phenyl-1-(3-chlorophenyl)methyl]amine C₁₃H₁₂ClN 217.69 Diphenylmethyl, 3-chlorophenyl 4.09 High lipophilicity, aromatic dominance
2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine C₁₂H₁₆ClF₃N₂ 306.72 4-Chlorophenyl ethyl, methyl, trifluoropropyl ~2.8 (estimated) Fluorinated substituents, tertiary amine
dl-N-(3-Chloropropyl)-α-methylphenethylamine hydrochloride C₁₂H₁₇Cl₂N 246.18 3-Chloropropyl, phenethyl, methyl ~2.5 (estimated) Chloroalkyl chain, salt form

Key Observations from Structural Comparisons

Fluorinated analogs (e.g., 2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine) show reduced LogP (~2.8) compared to non-fluorinated counterparts, attributed to the electron-withdrawing trifluoropropyl group .

Substituent Effects on Bioactivity: Chlorine at the meta position (3-chlorophenyl) is a common feature in analogs like this compound and 1-(3-Chlorophenyl)propylamine. This substituent may enhance binding to hydrophobic targets or influence metabolic stability .

Synthetic Considerations: Glyphosate isopropyl-amine (), though an herbicide, shares the isopropylamine moiety, highlighting the role of this group in salt formation for improved solubility in agrochemical formulations. Synthesis of 3-chlorophenyl-containing compounds (e.g., ’s 1-[5-(3-chlorophenyl)isoxazol-3-yl]-ethanone) often involves Ullmann or Suzuki couplings, suggesting analogous routes for the target compound .

Spectroscopic and Physicochemical Data

  • NMR Profiles : Compound 66 (), featuring a 3-chloroaniline moiety, exhibits aromatic proton shifts at δ 7.55–7.32 ppm and methyl group signals at δ 2.72 ppm. Similar shifts are expected for this compound, with additional signals from the isopropyl group (δ 1.0–1.5 ppm) .
  • Solubility : The isopropyl group may enhance solubility in organic solvents compared to purely aromatic analogs like [1-phenyl-1-(3-chlorophenyl)methyl]amine.

Biological Activity

[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine, also known as N-[1-(3-chlorophenyl)ethyl]-N-isopropylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and an isopropyl amine structure, which may influence its biological activity. The presence of the chlorine atom on the phenyl ring can enhance lipophilicity and affect receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study assessed various phenoxyacetamide derivatives for anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. Compounds with halogen substitutions demonstrated enhanced activity, suggesting that structural modifications can optimize efficacy .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential:

  • Antibacterial Activity : Similar compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL, indicating effective antibacterial properties .

Study on Anticancer Properties

A notable study explored the anticancer potential of a related compound (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), which exhibited significant anticancer effects in vitro. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, derivatives have demonstrated anti-inflammatory and analgesic activities. These effects were evaluated using standard pharmacological assays, indicating that structural variations significantly impact therapeutic efficacy .

Research Findings Summary Table

Activity Compound Target Effectiveness
AnticancerN-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7, SK-N-SHSignificant inhibition
AntimicrobialThis compound derivativeStaphylococcus aureusMIC 3.12 - 12.5 µg/mL
Anti-inflammatoryRelated phenoxyacetamide derivativesVarious inflammatory markersPositive modulation

Q & A

Basic: What are the recommended synthetic routes for [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine, and what critical parameters influence yield and purity?

Methodological Answer:
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. Key steps include:

  • Reductive Amination : Reacting 3-chlorophenylacetone with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Temperature control (0–25°C) and pH (~6.5) are critical to minimize side reactions .
  • Nucleophilic Substitution : Using 1-(3-chlorophenyl)-ethyl chloride with isopropylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C). Catalytic KI may enhance reactivity .
    Critical Parameters :
  • Purity of intermediates : Impurities like 1-(3-Chlorophenyl)piperazine (a common side product) must be monitored via HPLC .
  • Steric Effects : The bulky isopropyl group may necessitate longer reaction times or higher temperatures for complete substitution .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Stereochemistry : The compound may exist as enantiomers; chiral HPLC or X-ray crystallography (using SHELXL ) can confirm configuration, as biological activity is often stereospecific .
  • Purity : Trace impurities (e.g., 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine) can skew results. LC-MS or GC-MS with internal standards is recommended .
  • Assay Conditions : Differences in receptor binding assays (e.g., β-adrenergic vs. serotonin receptors) require validation using positive controls (e.g., propranolol for β-blockers) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic doublets (δ 1.0–1.2 ppm, isopropyl CH3) and aromatic protons (δ 7.2–7.4 ppm, 3-chlorophenyl group) .
    • ¹³C NMR : Confirm quaternary carbons (e.g., aromatic C-Cl at ~135 ppm) and amine-bearing carbons .
  • Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, use SHELXL-2018/3 .

Advanced: What computational strategies optimize the docking of this compound into β-adrenergic receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with a Lamarckian genetic algorithm for binding mode prediction. Key steps:
    • Protein Preparation : Retrieve the β1-adrenergic receptor structure (PDB: 2VT4) and remove water/ligands.
    • Grid Box : Center on the orthosteric site (coordinates: x=15.2, y=22.4, z=18.6) with 20 ų dimensions .
  • Scoring Function Analysis : Compare Vina’s binding affinity scores with experimental IC50 values. Adjust protonation states (e.g., amine group at pH 7.4) for accuracy .
  • MD Simulations : Perform 100 ns simulations (AMBER or GROMACS) to assess binding stability, focusing on hydrogen bonds with Ser49 and hydrophobic interactions with Phe325 .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., oxidized amines or hydrolyzed chlorophenyl derivatives) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for aryl chloride dehalogenation using GC-MS .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to amine solutions stored at –20°C .

Advanced: What strategies address contradictory data in the compound’s receptor selectivity profiles?

Methodological Answer:

  • Receptor Panels : Test against a broad panel (e.g., CEREP’s BioPrint®) to identify off-target interactions (e.g., serotonin 5-HT2A vs. adrenergic α1 receptors) .
  • Functional Assays : Compare cAMP accumulation (β2-adrenergic) vs. calcium flux (5-HT2A) to distinguish agonist/antagonist behavior .
  • Structural Modeling : Overlay the compound’s crystal structure (from SHELX ) with receptor-active sites to rationalize selectivity differences .

Basic: What are the key differences in reactivity between this compound and its structural analogs?

Methodological Answer:

  • Comparative Analysis :

    Analog Key Reactivity Difference
    Cyclopropylpropan-1-amine Less steric hindrance → faster nucleophilic substitution but lower thermal stability.
    1-(2,6-Dichlorophenyl)ethylamine Increased electrophilicity at Cl sites → higher propensity for SNAr reactions.
    Trazodone N-Oxide Oxidized amine group → reduced basicity and altered hydrogen-bonding capacity.

Advanced: How can machine learning enhance the prediction of this compound’s metabolic pathways?

Methodological Answer:

  • Data Training : Curate a dataset of similar amines (e.g., cyclopropylamine derivatives ) with known CYP450 metabolism.
  • Model Building : Use Random Forest or Graph Neural Networks (GNNs) to predict sites of oxidation (e.g., N-dealkylation by CYP3A4) .
  • Validation : Compare predictions with in vitro microsomal assays (human liver S9 fraction) and UPLC-QTOF metabolite profiling .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chlorophenyl ethyl chloride) .
  • Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How does stereoelectronic tuning of the isopropyl group affect the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Replace isopropyl with cyclopropyl to reduce lipophilicity (predicted ΔLogP = –0.5) and enhance aqueous solubility .
  • Metabolic Stability : Deuterated isopropyl groups (e.g., CD(CH3)2) can slow CYP450-mediated oxidation, increasing half-life (t1/2) in vivo .
  • Permeability : Assess via PAMPA assays; bulky substituents may reduce Caco-2 permeability by 30% compared to methyl analogs .

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